molecular formula C10H10Cl2N2O2S B2409684 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride CAS No. 1432680-91-5

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride

Cat. No.: B2409684
CAS No.: 1432680-91-5
M. Wt: 293.16
InChI Key: NLEJXYXYFUUOOE-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride is a chemical compound that features an imidazole ring attached to a benzene sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride typically involves the reaction of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also include steps for purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines, alcohols, and bases. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .

Scientific Research Applications

2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity, while the sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-(imidazol-1-ylmethyl)benzenesulfonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2S.ClH/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13;/h1-6,8H,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEJXYXYFUUOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432680-91-5
Record name 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonyl chloride hydrochloride
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